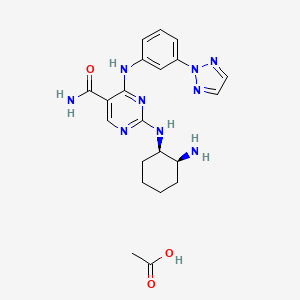

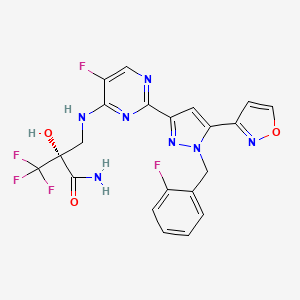

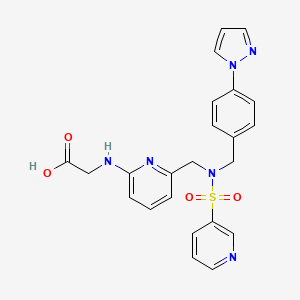

4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino) pyrimidine-5-carboxamide acetate

説明

P505-15 Acetate is a selective spleen tyrosine kinase (SYK) inhibitor. It acts by suppressing leukocyte immune function and inflammation, and leading to a reduction in arthritis score and attenuated histological damage.

科学的研究の応用

Modulator of Innate Immune Cell Function

PRT-062607 acetate is a specific inhibitor of Spleen Tyrosine Kinase (Syk) and has been shown to be a potent modulator of innate immune cell function. It has been used in studies to evaluate its impact on phagocyte activation, which includes macrophages and neutrophils. The compound has shown to suppress inflammatory cytokine release and inhibit neutrophil-mediated superoxide production .

Treatment for Rheumatoid Arthritis

The compound has potential applications in the treatment of rheumatoid arthritis (RA). Therapeutics targeting Tumor Necrosis Factor-α (TNF-α), an essential component of the inflammatory stimuli leading to RA, are the standard of care but are not always capable of inhibiting disease progression. PRT-062607 acetate, by inhibiting Syk, can potentially offer a novel target for the treatment of RA .

Inhibition of Spleen Tyrosine Kinase

PRT-062607 acetate has been shown to achieve complete inhibition of the Spleen Tyrosine Kinase at tolerated exposures following oral dosing in healthy volunteers. This indicates a novel role for Syk inhibition in controlling TNF-α-mediated inflammation .

Potential Treatment for Autoimmune Disease

The compound’s ability to safely, potently, and selectively suppress SYK kinase function in humans following once-daily oral dosing suggests that therapeutic concentrations may be safely achieved in humans for the treatment of autoimmune disease .

Role in Osteoclastogenesis and Bone Resorption

Spleen tyrosine kinase (SYK) is involved in osteoclastogenesis and bone resorption. PRT-062607, a highly specific inhibitor of SYK, could potentially have a role in these processes .

Potential Role in Breast Cancer

The effects of PRT-062607 on the functionalities of osteoclasts and breast cancer cells are yet to be clarified. However, given its role in osteoclastogenesis and bone resorption, it could potentially have applications in the treatment or management of breast cancer .

作用機序

Target of Action

The primary target of PRT-062607 acetate is the Spleen Tyrosine Kinase (SYK) . SYK is a crucial regulator of immune cell activation in response to the engagement of a variety of receptors . It is an intriguing target for the treatment of inflammatory and autoimmune disorders as well as certain B-cell malignancies .

Mode of Action

PRT-062607 acetate is a highly specific and potent inhibitor of SYK . It exhibits robust anti-inflammatory activity by inhibiting SYK activity in multiple whole-blood assays . The compound has the ability to completely inhibit SYK activity, thereby suppressing immune cell activation .

Biochemical Pathways

PRT-062607 acetate affects several biochemical pathways. It inhibits the phosphorylation of ERK (Y204), AKT (S473), and SYK (Y352) in Ramos cells . It also inhibits BLNK Tyr84 phosphorylation . These inhibitions disrupt the normal signaling pathways in immune cells, leading to a reduction in inflammation and immune response .

Pharmacokinetics

PRT-062607 acetate has a favorable pharmacokinetic (PK) profile . The compound returns to predose levels by 72 hours . It is safe and well-tolerated across the entire range of doses .

Result of Action

The result of PRT-062607 acetate’s action is the suppression of SYK kinase function . This leads to a decrease in immune cell activation, thereby reducing inflammation and potentially alleviating symptoms of inflammatory and autoimmune disorders . It also exhibits potent antitumor activity in tumor xenograft mouse models .

特性

IUPAC Name |

acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHXQLKRUSVKDD-IDVLALEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CCC(C(C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1CC[C@H]([C@H](C1)N)NC2=NC=C(C(=N2)NC3=CC(=CC=C3)N4N=CC=N4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Pyrimidinecarboxamide, 2-(((1R,2S)-2-aminocyclohexyl)amino)-4-((3-(2H-1,2,3-triazol-2-yl)phenyl)amino)-, acetate (1:1) | |

CAS RN |

1370261-98-5 | |

| Record name | PRT-062607 acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1370261985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PRT-062607 ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH537F8103 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one](/img/structure/B609732.png)

![N-[4-(1-Oxo-1,2,3,4-Tetrahydro-5h-Pyrido[4,3-B]indol-5-Yl)butyl]acetamide](/img/structure/B609734.png)

![8-Cyclopentyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B609749.png)